3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide
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Overview
Description
3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzamide moiety attached to a dihydropyrimidinone ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. The reaction is typically catalyzed by acids or bases and can be carried out under solvent-free conditions to enhance yield and reduce reaction times .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using heterogeneous catalysts such as Montmorillonite-KSF, which is reusable and environmentally friendly . This method not only improves the efficiency of the reaction but also aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyrimidinones and benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways that regulate cell growth and survival, leading to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
- N-(5-methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
- N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Comparison: 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide is unique due to its specific substitution pattern on the dihydropyrimidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of cytotoxicity and binding affinity to molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)8-3-1-2-7(4-8)9-5-13-11(16)14-6-9/h1-6H,(H2,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHGOXOVHTXOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686814 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-20-2 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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